molecular formula C9H10O4 B8705550 4-Hydroxy-2-methylphenoxyacetic acid CAS No. 162922-16-9

4-Hydroxy-2-methylphenoxyacetic acid

Cat. No.: B8705550
CAS No.: 162922-16-9
M. Wt: 182.17 g/mol
InChI Key: RICCLOKZJXCRLO-UHFFFAOYSA-N
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Description

Historical Perspectives and Initial Academic Investigations

The history of 4-Hydroxy-2-methylphenoxyacetic acid is intrinsically linked to the development and subsequent environmental and toxicological assessment of MCPA after its establishment as a selective herbicide in the mid-20th century. Initial academic investigations did not focus on the hydroxylated metabolite itself, but rather on the mechanisms by which plants and soil microorganisms detoxify or break down the applied herbicide. oup.comoup.com Through metabolic studies, researchers identified that a common pathway for the detoxification of MCPA in various plant species involves hydroxylation, leading to the formation of compounds such as (4-chloro-2-hydroxymethylphenoxy)acetic acid and other hydroxylated derivatives. oup.comoup.com These early studies were foundational in establishing the concept of metabolic transformation as a determinant of herbicide selectivity and persistence.

Interdisciplinary Significance and Research Trajectories

The significance of this compound spans several scientific disciplines. In environmental science , it is a crucial analyte for monitoring the natural attenuation and biodegradation of MCPA in contaminated soils and aquatic systems. nih.goviwaponline.com Research trajectories focus on identifying the specific microbial communities and enzymatic pathways, such as those involving the tfdA gene, responsible for the degradation of MCPA into its hydroxylated and subsequently simpler forms. nih.gov In plant biology , the formation of this metabolite is studied to understand the mechanisms of herbicide tolerance and metabolism within different plant species. oup.comoup.com For synthetic chemistry , the compound and its derivatives serve as intermediates or building blocks for the synthesis of more complex molecules and are used in the development of analytical standards for environmental monitoring. lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

162922-16-9

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

2-(4-hydroxy-2-methylphenoxy)acetic acid

InChI

InChI=1S/C9H10O4/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12)

InChI Key

RICCLOKZJXCRLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)OCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 2 Methylphenoxyacetic Acid

Strategies for De Novo Synthesis

The initial synthesis of the 4-Hydroxy-2-methylphenoxyacetic acid framework can be achieved through several pathways, each with distinct advantages regarding yield, scalability, and environmental impact.

The most prominent and widely utilized classical method for synthesizing phenoxyacetic acids is the Williamson ether synthesis. masterorganicchemistry.com This reaction is a cornerstone of organic chemistry for forming ether linkages. masterorganicchemistry.com In the context of this compound, the synthesis typically involves the reaction of 2-methylhydroquinone with chloroacetic acid under basic conditions.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com A base, commonly sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), deprotonates the most acidic phenolic hydroxyl group of 2-methylhydroquinone to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride leaving group to form the ether bond. masterorganicchemistry.com The reaction is typically heated to ensure a reasonable reaction rate. masterorganicchemistry.com Subsequent acidification of the reaction mixture protonates the carboxylate and the remaining phenolic hydroxyl group, yielding the final product.

Reaction Scheme:

Step 1 (Deprotonation): 2-methylhydroquinone + NaOH → Sodium 2-methylhydroquinoxide

Step 2 (Nucleophilic Attack): Sodium 2-methylhydroquinoxide + Chloroacetic acid → Intermediate salt

Step 3 (Acidification): Intermediate salt + HCl → this compound + NaCl

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for synthesizing phenoxyacetic acid derivatives. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. youtube.com The application of microwave heating to the Williamson ether synthesis can dramatically reduce reaction times from hours to minutes. researchgate.net This method is often performed under solvent-free conditions or with a minimal amount of a high-boiling, polar solvent, which aligns with green chemistry principles by reducing solvent waste. youtube.com The rapid and uniform heating provided by microwaves often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is another green technique applicable to the synthesis of this compound. This method is particularly useful when dealing with reactants that are soluble in two immiscible phases, such as an aqueous solution of the phenoxide and an organic solvent containing the alkylating agent. nih.gov A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where the reaction occurs. nih.gov This approach allows for milder reaction conditions, often eliminates the need for anhydrous solvents, and can improve reaction rates and yields. bcrec.idgoogle.com Patents have described methods for synthesizing phenoxyacetic acid derivatives that recycle solvents and wastewater, achieving yields greater than 95% and reducing wastewater discharge by over 95%. msu.edulookchem.com

The following table provides a comparative overview of these synthetic methodologies.

Table 1: Comparison of Synthetic Methodologies for this compound
Methodology Typical Conditions Advantages Disadvantages
Classical Williamson Ether Synthesis NaOH/KOH, Water/Ethanol, Reflux (hours) Well-established, reliable, good yields. masterorganicchemistry.com Long reaction times, high energy consumption.
Microwave-Assisted Synthesis Solvent-free or minimal solvent, Microwave irradiation (minutes) Drastically reduced reaction times, often higher yields, energy efficient. youtube.com Requires specialized microwave equipment.
Phase-Transfer Catalysis (PTC) Biphasic system (e.g., Water/Toluene), PTC catalyst, mild heating. Milder conditions, no need for anhydrous solvents, potential for recycling. nih.gov Catalyst cost and separation can be a concern.

The synthesis of analogs of this compound often requires precise control over the reaction's regioselectivity and stereoselectivity.

Regioselectivity: The starting material, 2-methylhydroquinone, possesses two hydroxyl groups at positions 1 and 4. These hydroxyl groups have different chemical environments and acidities, which can be exploited to achieve regioselective alkylation. The hydroxyl group at position 4 is generally more sterically accessible. However, the electronic effects of the methyl group at position 2 also play a role. To achieve high regioselectivity for the desired 4-hydroxy product, careful control of reaction conditions such as the base, solvent, and temperature is crucial. For instance, using a bulky base might favor reaction at the less hindered hydroxyl group. In cases where selectivity is poor, a protection-deprotection strategy may be employed, where one hydroxyl group is selectively protected, the other is alkylated, and the protecting group is subsequently removed. Studies on similar dihydroxy compounds have shown that bases like cesium bicarbonate can offer excellent regioselectivity for alkylating the 4-position hydroxyl group over the 2-position, which may be engaged in intramolecular hydrogen bonding. nih.gov

Table 2: Factors Influencing Regioselective Alkylation

Factor Influence on Selectivity Rationale
Base Weaker or bulkier bases (e.g., CsHCO₃, K₂CO₃) can favor reaction at the more acidic or less sterically hindered hydroxyl group. nih.gov Modulates the concentration and reactivity of the different phenoxides formed.
Solvent Polar aprotic solvents (e.g., DMF, Acetonitrile) are commonly used. nih.gov Solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.

| Protecting Groups | A selective protecting group can be used to block one hydroxyl group, forcing the reaction to occur at the other. | Provides unambiguous control over the reaction site. |

Stereoselectivity: While the parent molecule is achiral, the synthesis of stereoselective analogs can be achieved by using a chiral alkylating agent. For example, reacting 2-methylhydroquinone with an enantiomerically pure α-halo acid, such as (R)- or (S)-2-chloropropanoic acid, would introduce a chiral center into the molecule, leading to the formation of diastereomeric products. The development of methods for the direct, highly enantioselective alkylation of related arylacetic acids has been a significant area of research, often employing chiral lithium amides as noncovalent stereodirecting agents to create chiral α-carbon centers with high enantiomeric excess. nih.gov

Derivatization and Structural Modifications

The structure of this compound offers two primary sites for chemical modification: the carboxylic acid moiety and the phenolic hydroxyl group. Derivatization at these sites allows for the fine-tuning of the molecule's physicochemical properties.

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, most notably esterification and amidation. libretexts.org

Esterification: Esters of this compound can be readily prepared through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like sulfuric acid or p-toluenesulfonic acid), is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, and excess alcohol is often used as the solvent to drive the reaction toward the ester product. For example, the reaction with methanol (B129727) yields methyl (4-hydroxy-2-methylphenoxy)acetate. lookchem.com Alternative methods for esterification under milder conditions include using coupling agents or activating the carboxylic acid by converting it to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.comlibretexts.org

Table 3: Examples of Ester Derivatives of this compound

Ester Derivative Name Alcohol Reagent Synthesis Method Reference
Methyl (4-hydroxy-2-methylphenoxy)acetate Methanol Fischer Esterification lookchem.com
Ethyl (4-hydroxy-2-methylphenoxy)acetate Ethanol Fischer Esterification nih.gov

Amidation: Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid because direct reaction with an amine at room temperature is slow. youtube.com A common method involves the use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), which reacts with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine. nih.gov Alternatively, the carboxylic acid can be converted to an acyl chloride, which then reacts rapidly with the amine to form the corresponding amide. youtube.com

Table 4: Examples of Amide Derivatives of this compound

Amine Reagent Coupling Agent Amide Product Name Reference
Aniline EDCI N-phenyl-2-(4-hydroxy-2-methylphenoxy)acetamide nih.gov
Morpholine DCC 2-(4-hydroxy-2-methylphenoxy)-1-(morpholino)ethan-1-one youtube.com

The phenolic hydroxyl group on the aromatic ring provides another site for derivatization, allowing for the synthesis of diether or phenolic ester derivatives. nih.gov

O-Alkylation: The phenolic hydroxyl can be alkylated to form an ether. This reaction must be performed with care to avoid reaction at the carboxylic acid site. One strategy is to first protect the carboxylic acid, for example, by converting it to an ester. The phenolic group of the ester can then be alkylated using an alkyl halide and a base (a second Williamson ether synthesis). nih.gov Finally, hydrolysis of the ester group would yield the O-alkylated carboxylic acid. A study on the regioselective alkylation of 4-hydroxyphenylacetic acid demonstrated that reaction with chloroacetic acid under basic conditions leads to alkylation at the phenolic hydroxyl, forming 2-[4-(carboxymethyl)phenoxy]acetic acid. nih.gov This indicates that under appropriate conditions, the phenolic hydroxyl can be selectively functionalized even in the presence of a carboxylate.

O-Acylation: The phenolic hydroxyl can also be acylated to form a phenolic ester. This is typically achieved by reacting the molecule with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. nih.gov As with alkylation, selectivity can be an issue. If the carboxylic acid is not protected, acylation could potentially form an anhydride. Therefore, protecting the carboxylic acid as an ester before carrying out the phenolic acylation, followed by deprotection, is a common and effective strategy to ensure the desired product is formed. Zeolite catalysts have been shown to promote the selective acylation of phenols, offering a potentially greener alternative to traditional methods. bcrec.id

Aromatic Ring Substitutions and Modifications

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the ring: the hydroxyl (-OH), methyl (-CH₃), and ether (-OCH₂COOH) groups. The hydroxyl group is a potent activating, ortho-, para-directing group, while the methyl group is a weaker activating, ortho-, para-director. The ether linkage is also considered an activating, ortho-, para-directing group. Consequently, incoming electrophiles will predominantly be directed to the positions ortho and para to the strongly activating hydroxyl group.

Halogenation:

Halogenation, such as chlorination and bromination, introduces halogen atoms onto the aromatic ring. For the related compound, 2-methylphenoxyacetic acid, chlorination is a well-established industrial process to produce the herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA). This reaction typically involves treating 2-methylphenoxyacetic acid with a chlorinating agent. In the case of this compound, the powerful activating effect of the hydroxyl group would facilitate halogenation under milder conditions and direct the substitution to the positions ortho to the -OH group (positions 3 and 5).

Nitration:

Nitration is a classic example of electrophilic aromatic substitution. While direct nitration studies on this compound are not extensively documented in readily available literature, the nitration of the closely related compound, 4-hydroxyphenylacetic acid, provides a clear precedent. This reaction is typically carried out using a mixture of nitric acid in a solvent like glacial acetic acid. The nitro group (-NO₂) is introduced onto the aromatic ring, primarily at the position ortho to the hydroxyl group. prepchem.comchegg.com For instance, the reaction of 4-hydroxyphenylacetic acid with nitric acid in glacial acetic acid yields 4-hydroxy-3-nitrophenylacetic acid. prepchem.comechemi.com This outcome is a direct consequence of the hydroxyl group's strong ortho-directing influence. It is well-established that reactive nitrogen species can nitrate (B79036) tyrosine (which contains a 4-hydroxyphenyl group) to form 3-nitrotyrosine, which is then metabolized to 3-nitro-4-hydroxyphenylacetic acid (NHPA). nih.govnih.gov

SubstrateReagentsProductReference
4-Hydroxyphenylacetic acidNitric acid, Glacial acetic acid4-Hydroxy-3-nitrophenylacetic acid prepchem.com

Synthesis of Conjugates and Probes

The functional groups of this compound, particularly the carboxylic acid and the phenolic hydroxyl group, serve as handles for the synthesis of various conjugates and probes.

Metal Complexes (Conjugates):

The carboxylic acid group of phenoxyacetic acids can coordinate with metal ions to form metal complexes. These coordination compounds are a significant area of research. The synthesis typically involves reacting the phenoxyacetic acid derivative with a metal salt in a suitable solvent. The resulting complexes can exhibit diverse geometries and properties depending on the metal ion and the ligand-to-metal ratio. For example, various transition metal complexes have been synthesized with ligands derived from acetophenone (B1666503) and other carboxylic acids, demonstrating the broad applicability of these reactions.

Synthesis of Probes:

The structure of this compound can be chemically linked to reporter molecules, such as fluorophores, to create molecular probes. These probes are valuable tools for biological and chemical research, enabling the visualization and tracking of molecules. A common strategy for synthesizing such probes involves coupling the carboxylic acid group with an amine-functionalized fluorescent dye.

A general synthetic approach would involve:

Activation of the Carboxylic Acid: The carboxylic acid group of this compound is first activated to make it more reactive towards nucleophilic attack. This can be achieved using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).

Coupling with a Fluorophore: The activated acid is then reacted with a fluorophore that contains a nucleophilic group, typically a primary or secondary amine. This forms a stable amide bond, covalently linking the this compound moiety to the fluorescent tag.

A variety of fluorophores can be used, depending on the desired photophysical properties (e.g., excitation and emission wavelengths). Examples include derivatives of fluorescein (B123965), rhodamine, coumarin, or phenothiazine. nih.gov This methodology allows for the creation of custom probes designed for specific applications, such as studying the interactions of phenoxyacetic acid derivatives within biological systems.

Probe Component 1Probe Component 2 (Example Fluorophore)Coupling ChemistryResulting Probe Type
This compoundAmine-functionalized RhodamineAmide bond formation (e.g., using DCC)Fluorescent Probe
This compoundAmine-functionalized PhenothiazineAmide bond formation (e.g., using BOP)Fluorescent Probe

Molecular Interactions and Mechanistic Biology of 4 Hydroxy 2 Methylphenoxyacetic Acid Excluding Human Clinical Data

Biochemical Pathway Modulation

Direct studies detailing the inhibitory or activatory profiles of 4-Hydroxy-2-methylphenoxyacetic acid on isolated enzyme systems are not extensively available in the public literature. However, insight into its potential interactions can be derived from research on its parent compound, 4-chloro-2-methylphenoxyacetic acid (MCPA), and related metabolic pathways.

The primary enzymatic activity associated with phenoxyacetic acids like MCPA is their degradation by microbial enzymes. The initial and rate-limiting step in the microbial catabolism of MCPA is the cleavage of the ether bond, a reaction catalyzed by a specific class of enzymes. Research has identified that this degradation is enzymatically driven by an α-ketoglutarate-dependent dioxygenase, which is encoded by the tfdA gene found in various soil microorganisms. This enzyme converts MCPA into 4-chloro-2-methylphenol (B52076) (MCP). While this demonstrates an enzyme acting upon the parent compound, it does not describe inhibition by the hydroxylated metabolite.

In broader environmental systems, the application of the parent compound MCPA has been shown to influence the activity of entire enzyme communities in soil. Studies on agricultural soils have demonstrated that MCPA can inhibit the activity of several key soil enzymes. For instance, a decrease in the activity of dehydrogenase, urease, and phosphatase has been observed in soils treated with MCPA. This inhibition suggests a broader impact on microbial metabolic processes, though it reflects a community-level response rather than the specific kinetics of an isolated enzyme.

Furthermore, the metabolism of MCPA in mammals can lead to hydroxylated derivatives. In rats, MCPA is relatively stable but can be metabolized via C-oxidation of the 2-methyl group to form 4-chloro-2-hydroxymethyl-phenoxyacetic acid (HMCPA) fao.org. While structurally similar to this compound, specific data on the enzyme inhibition or activation profile of HMCPA in isolated systems is also lacking.

Specific ligand-receptor binding assays quantifying the affinity of this compound for specific receptors in model organisms have not been identified in the reviewed scientific literature. The biological activity of this compound is understood primarily through the well-documented mechanism of its parent compound, MCPA, which functions as a synthetic auxin.

Synthetic auxins, including the phenoxyacetic acid class, exert their effects by mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry involves binding to specific auxin co-receptors within the plant cell nucleus. The core components of this receptor system are the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins. When an auxin molecule binds, it stabilizes the interaction between the TIR1/AFB protein and a family of transcriptional repressors known as Aux/IAA proteins. This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that then regulate the expression of auxin-responsive genes, leading to changes in plant growth and development.

Given that MCPA's herbicidal and growth-regulating effects are attributed to its function as an auxin mimic, it is mechanistically presumed to interact with the TIR1/AFB receptor complex. As a metabolite of MCPA, this compound is implicated in this pathway. However, direct experimental data, such as dissociation constants (Kd) or IC50 values from competitive binding assays that would confirm and quantify the binding of this compound to these auxin receptors, is not currently available.

Cellular and Subcellular Effects in Non-Human Biological Systems

This compound is closely related to the widely used herbicide MCPA, and its impact on microbial systems is primarily understood in the context of MCPA degradation. Soil microorganisms play a crucial role in the environmental fate of MCPA, utilizing it as a source of carbon and energy.

Several bacterial species have been identified that can metabolize and degrade MCPA. Notably, a microorganism isolated from soil and identified as Flavobacterium peregrinum was shown to be capable of degrading MCPA, releasing all of its chlorine as chloride ions. Similarly, certain strains of Arthrobacter species possess the enzymatic machinery to process phenoxyacetate (B1228835) herbicides. The primary and initial step in the bacterial degradation of MCPA involves an α-ketoglutarate-dependent dioxygenase enzyme (TfdA), which cleaves the ether linkage of the molecule. This enzymatic action results in the formation of 4-chloro-2-methylphenol (MCP) as the major initial metabolite.

The presence of MCPA in the environment can exert selective pressure on microbial communities, leading to the proliferation of bacteria that harbor the necessary degradative genes, such as tfdA. While these microbes can effectively remediate contaminated soils, high concentrations of MCPA have been shown to have an initial inhibitory effect on bacterial growth. For example, studies with Escherichia coli demonstrated a concentration-dependent inhibition of growth, with MCPA inducing a stronger inhibitory effect compared to the related herbicide 2,4-D, even while degradation efficiency remained high at certain concentrations. In some soil environments, the application of MCPA can cause an initial stress reaction within the microbial community, indicated by a temporary increase in the metabolic quotient.

Table 1: Microbial Degradation of MCPA (Parent Compound)

MicroorganismKey Enzyme/GenePrimary MetaboliteObserved EffectReference
Flavobacterium peregrinumNot specified4-chloro-2-methylphenolComplete degradation with chloride release. vliz.be
Arthrobacter sp.Enzyme preparation catalyzed conversion4-chloro-2-methylphenolCell extracts dehalogenated MCPA. vliz.be
Various Soil Bacteriaα-ketoglutarate-dependent dioxygenase (tfdA)4-chloro-2-methylphenolCleavage of the acetate (B1210297) side chain is the first step in degradation. dntb.gov.ua
Escherichia coli (Strain LKDA3)Not specifiedNot specified~99% degradation at 300 mg/L; growth inhibited at higher concentrations. sci-hub.se

The biological effects of this compound in plants are intrinsically linked to the action of its parent compound, MCPA, a member of the phenoxyacetic acid class of herbicides. These compounds are synthetic auxins, meaning they mimic the structure and function of the natural plant growth hormone, indole-3-acetic acid (IAA). nih.gov

The primary mode of action is the disruption of normal hormonal balance, leading to uncontrolled and disorganized plant growth. nih.gov When applied to susceptible broadleaf plants, MCPA is absorbed through the leaves and roots and translocated to the meristematic tissues, where active cell division occurs. nih.gov By stimulating nucleic acid and protein synthesis, MCPA affects a cascade of cellular processes, including enzyme activities, respiration, and cell division. preprints.orggoogle.com This leads to a variety of phytotoxic symptoms, such as stem curling, leaf malformation, and ultimately, plant death. nih.gov

Table 2: Documented Effects of MCPA (Parent Compound) as a Phytohormone Mimic

EffectMechanismObserved Outcome in Susceptible PlantsReference
Auxin MimicryActs as a synthetic analog of indole-3-acetic acid (IAA).Disruption of normal hormonal balance. nih.gov
Growth DisruptionStimulates nucleic acid and protein synthesis.Uncontrolled cell division and growth. preprints.orggoogle.com
PhytotoxicityTranslocates to meristems, causing systemic effects.Malformed leaves, stem curl-over, eventual plant death. nih.gov
Postharvest RegulationDelays senescence processes.Modest reduction in calyx browning and abscission in citrus. tandfonline.com

Limited data exists for the parent compound, MCPA. An abstract mentions the use of the RTgill-W1 fish cell line as a tool for assessing the acute toxicity of MCPA, but detailed results such as IC50 values were not provided. vliz.be Other studies have investigated different synthetic auxins in plant cell cultures. For example, 2,4-D, a related phenoxyacetic acid, is widely used in plant tissue culture to promote cell division and callus formation, illustrating a direct effect on plant cell proliferation. nih.govmdpi.com However, at herbicidal concentrations, these same compounds are cytotoxic. Studies on the herbicide clopyralid (B1669233) have shown it to inhibit the mitotic index in Allium cepa root tip cells, indicating cytotoxicity. sci-hub.se

While these findings demonstrate that synthetic auxins can directly influence cell viability and proliferation in non-human cells, a direct extrapolation of these effects to this compound cannot be made without specific experimental data. Therefore, a significant knowledge gap remains regarding the in vitro cytotoxicity and cellular effects of this particular metabolite on non-human cell lines.

Elucidation of Molecular Mechanisms of Action

This compound is primarily recognized in scientific literature as a principal degradation product of the widely used phenoxy herbicide, 4-chloro-2-methylphenoxyacetic acid (MCPA). doi.orgresearchgate.net It is formed through the photohydrolysis of the carbon-chlorine bond in the parent MCPA molecule, particularly when the anionic form of MCPA is irradiated in aqueous solutions. doi.orgresearchgate.net Despite its established identity as a significant metabolite, detailed research into its own specific molecular and mechanistic biology is exceptionally scarce. The vast majority of studies focus on the herbicidal activity and toxicology of the parent compound, MCPA. wikipedia.orgadvancedsciencenews.comnih.gov Consequently, a comprehensive elucidation of the molecular mechanisms of action for this compound is not available in current scientific literature. The following sections reflect this significant data gap.

Gene Expression Alterations and Transcriptomic Responses

There is a notable absence of published scientific studies specifically investigating the impact of this compound on gene expression or its transcriptomic responses in any biological system. While transcriptomic analyses have been performed to understand the effects of various other environmental compounds, dedicated research to profile gene expression changes induced solely by this MCPA metabolite has not been identified.

Protein Interaction Networks and Proteomic Changes

Specific research detailing the protein interaction networks or proteomic changes resulting from exposure to this compound is not available in the existing scientific literature. Proteomic studies are essential for understanding how a compound affects cellular function at the protein level; however, such investigations have not been conducted or reported for this specific molecule.

Signal Transduction Pathway Perturbations

There is no available data from dedicated studies on how this compound may perturb signal transduction pathways. The parent compound, MCPA, is known to act as a synthetic auxin, thereby disrupting hormonal signaling pathways in plants. wikipedia.org However, whether the hydroxylated metabolite retains, alters, or loses this activity, or interacts with other signaling cascades, has not been specifically investigated or documented.

Hydrolysis and Other Abiotic Degradation Routes

Abiotic degradation processes, including hydrolysis and photolysis, play a role in the environmental fate of phenoxyacetic acid derivatives.

Hydrolysis: Hydrolysis is a chemical reaction with water that can lead to the breakdown of certain organic compounds. For phenoxyacetic acids, the ester forms are susceptible to hydrolysis, which results in the formation of the corresponding acid. The rate of this process is influenced by the chemical structure of the compound, as well as environmental conditions such as pH and temperature. Generally, the rate of hydrolytic degradation of phenoxyacetic acid esters increases with higher temperatures and in alkaline waters. nih.gov

Photodegradation: Photodegradation, or photolysis, is the breakdown of compounds by light. Phenoxyacetic acids, due to their aromatic structure, can absorb ultraviolet (UV) radiation, which can initiate their degradation. nih.gov This process is particularly relevant in shallow and sunlit surface waters. The efficiency of photodegradation is dependent on the form of the compound (neutral or anionic). nih.gov Studies on the related compound MCPA have shown that it can be degraded through photocatalysis, for instance, using titanium dioxide (TiO2) as a catalyst, which generates hydroxyl radicals that break down the molecule. semanticscholar.org The degradation of phenoxyacetic acids can also be enhanced by the presence of other substances in the water that promote the formation of reactive oxygen species.

Influence of Environmental Factors on Degradation Rates

The rate at which this compound degrades in the environment is significantly influenced by a variety of factors, primarily pH, temperature, and the presence of other substances.

pH: The pH of the surrounding medium, whether soil or water, is a critical factor. For many phenoxyacetic acids, degradation rates are pH-dependent. For example, the photocatalytic degradation of MCPA has been observed to increase with increasing pH. acs.org Similarly, the enzymatic de-esterification of some phenoxy herbicide esters is highly sensitive to pH, with optimal rates often occurring in neutral to slightly alkaline conditions and significantly reduced rates in acidic conditions. usda.gov The degradation of 2,4-D, another related phenoxyacetic acid, has also been shown to be influenced by pH in heterogeneous Fenton-like catalytic systems. researchgate.net

Temperature: Temperature affects the rates of both chemical and biological degradation processes. Higher temperatures generally accelerate the rate of hydrolysis of phenoxyacetic acid esters. nih.gov The microbial degradation of these compounds is also temperature-dependent, with optimal degradation often observed at temperatures between 30°C and 40°C. indianecologicalsociety.com One study on the degradation of 2,4-D using a Fe3+/H2O2 system demonstrated a significant increase in the degradation rate with an increase in temperature from 10°C to 50°C. nih.gov

Influence of Other Substances: The presence of other organic and inorganic substances can also impact degradation rates. For instance, the presence of organic matter can influence the bioavailability of compounds for microbial degradation. In some cases, certain phenolic compounds have been shown to enhance the biodegradative activity of bacteria in the soil. mdpi.com

Ecological Impact Assessments on Non-Target Organisms

The potential ecological impact of this compound on organisms not targeted by the parent herbicide is a key area of environmental concern.

Direct ecotoxicological data for this compound on aquatic organisms is limited. However, studies on related hydroxylated and methoxylated benzoic acids provide some insight into the potential toxicity to aquatic invertebrates. For example, the acute immobilization toxicity of various benzoic acid derivatives to the freshwater crustacean Daphnia magna has been shown to vary depending on the number and position of hydroxyl groups on the aromatic ring. nih.govresearchgate.net

Table 1: Acute Immobilization Toxicity (48h EC50) of Selected Benzoic Acid Derivatives to Daphnia magna
Compound48h EC50 (mmol/L)
Benzoic acid7.0
2,4,6-trihydroxybenzoic acid0.01

This table is based on data for benzoic acid derivatives and is intended to provide a general indication of how hydroxylation can influence toxicity. EC50 is the concentration that causes an effect in 50% of the test population. nih.gov

It is important to note that the toxicity of metabolites can sometimes be greater than that of the parent compound. For instance, the primary metabolite of 2,4-D, 2,4-dichlorophenol (B122985) (2,4-DCP), has been found to be more toxic to the bacterium Vibrio qinghaiensis sp.-Q67 and the nematode Caenorhabditis elegans than 2,4-D itself. acs.org

Phenolic acids, a class of compounds to which this compound belongs, can influence the structure and activity of soil microbial communities. Studies on p-hydroxyphenylacetic acid (HPA) and p-hydroxybenzoic acid (HBA) have shown that these compounds can have varying effects on soil bacterial and fungal populations. For example, HPA was found to recruit more bacteria than HBA and led to an increase in microbial biomass carbon. mdpi.com Both HPA and HBA were shown to enrich certain bacterial genera such as Gemmatimonas and Bacillus, and fungal genera like Penicillium and Aspergillus. mdpi.com The introduction of such compounds can lead to shifts in the microbial community composition, potentially favoring microorganisms capable of degrading these substances.

As a derivative of a phenoxyacetic acid herbicide, this compound may exhibit some level of phytotoxicity to non-target plants. The parent compound, MCPA, is known to act as a synthetic auxin, causing uncontrolled growth in susceptible broadleaf plants. While the phytotoxicity of the hydroxylated metabolite may be different from the parent compound, it is possible that it could still have some biological activity in plants. The metabolism of a herbicide is not always a detoxification process, and in some cases, metabolites can be as or even more phytotoxic than the parent compound. acs.org For example, the combination of phenoxyacetic acid with phenols has been noted for its phytotoxic effects. researchgate.net

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating this compound from interfering substances, enabling precise measurement. High-performance liquid chromatography (HPLC), gas chromatography (GC), and ultra-performance liquid chromatography (UPLC) are the most prominently used techniques.

HPLC is a robust and versatile technique for the analysis of polar, non-volatile compounds like this compound. Method development typically involves a systematic process of selecting the appropriate column, mobile phase, and detector to achieve optimal separation. thermofisher.com

Method Development: A common approach for acidic compounds like this compound is reversed-phase HPLC. A C18 column is frequently employed due to its hydrophobicity, which allows for good retention of the analyte. ijper.org The mobile phase usually consists of a mixture of an aqueous component (often with an acid modifier like phosphoric acid or trifluoroacetic acid to suppress ionization and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the timely elution of the analyte while maintaining good resolution from other components in the sample. researchgate.net Detection is commonly performed using a Diode Array Detector (DAD), which provides spectral information and allows for monitoring at the wavelength of maximum absorbance for the analyte, typically around 210-230 nm. ijper.orgresearchgate.net

Method Validation: A developed HPLC method must be validated to ensure it is fit for its intended purpose. thermofisher.com Validation parameters are established according to guidelines from bodies like the International Council for Harmonisation (ICH). Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijper.org

Below is a table summarizing typical parameters for an HPLC-DAD method for the analysis of phenoxyacetic acid derivatives.

ParameterTypical Condition/Value
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) ijper.org
Mobile Phase Gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B) ijper.orgresearchgate.net
Flow Rate 1.0 mL/min ijper.org
Detection Wavelength 210 nm ijper.org
Injection Volume 10 µL ijper.org
Linearity (R²) > 0.999 ijper.org
Accuracy (% Recovery) 98-102% ijper.org
Precision (% RSD) < 2% ijper.org

Gas chromatography is a high-resolution separation technique, but it is generally suitable for volatile and thermally stable compounds. Carboxylic acids like this compound are polar and non-volatile, necessitating a derivatization step to convert them into more volatile and less polar forms suitable for GC analysis. jfda-online.comsigmaaldrich.com

Derivatization Strategies: The most common derivatization reaction for carboxylic acids is esterification, which converts the carboxylic acid group into an ester. gcms.cz This is often achieved through alkylation, for example, by reaction with diazomethane (B1218177) or an alcohol (like methanol) in the presence of an acid catalyst. Another prevalent strategy is silylation, where active hydrogens in the carboxylic acid and hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.com Derivatization not only increases volatility but also improves chromatographic peak shape and sensitivity. gcms.cz

Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column. A non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, is typically used. Detection can be performed using a Flame Ionization Detector (FID) or, for higher selectivity and sensitivity, a Mass Spectrometer (MS).

A summary of a typical GC method following derivatization is presented below.

ParameterTypical Condition
Derivatization Reagent BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) sigmaaldrich.com
Reaction Conditions Heating at 60-80°C for 30-60 minutes sigmaaldrich.com
GC Column BPX-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar researchgate.net
Carrier Gas Helium or Hydrogen
Injector Temperature 250°C
Oven Temperature Program Initial temp 80°C, ramp to 280°C
Detector Mass Spectrometer (MS) researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher operating pressures. This results in significantly faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC. waters.com UPLC is particularly well-suited for the trace analysis of environmental contaminants like this compound. lcms.czwaters.com

UPLC methods for phenoxyacetic acids often involve direct injection of aqueous samples, minimizing sample preparation time. waters.comlcms.cz When coupled with tandem mass spectrometry (UPLC-MS/MS), this technique provides a highly sensitive and selective method for the determination of these compounds in complex matrices like groundwater and soil. nih.govnih.gov The rapid separation achieved with UPLC allows for high-throughput analysis, which is advantageous for large-scale monitoring programs.

This compound possesses a chiral center, meaning it can exist as two enantiomers (stereoisomers that are non-superimposable mirror images). Often, only one enantiomer of a chiral pesticide exhibits biological activity. Therefore, the ability to separate and quantify individual enantiomers is important for a more accurate assessment of environmental impact.

Chiral separation can be achieved using specialized HPLC columns that contain a chiral stationary phase (CSP). nih.gov These phases can differentially interact with the two enantiomers, leading to different retention times and thus their separation. An alternative approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC or GC column. oup.com

Spectroscopic Characterization and Quantification

Spectroscopic techniques, particularly mass spectrometry, are indispensable for the unequivocal identification and sensitive quantification of this compound.

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a powerful tool for both qualitative and quantitative analysis. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides a high degree of certainty in compound identification.

For the analysis of this compound, electrospray ionization (ESI) is a commonly used ionization technique in LC-MS, typically operated in the negative ion mode to deprotonate the carboxylic acid group, forming the [M-H]⁻ ion. nih.gov

Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity. nih.gov In MS/MS, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure and can be monitored for highly selective quantification, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). nih.gov This approach is particularly valuable for trace analysis in complex matrices as it minimizes interferences from other co-eluting compounds. nih.gov For MCPA, the parent compound, precursor-to-product ion transitions such as m/z 199 to m/z 141 have been used for quantification. nih.gov For this compound, similar characteristic transitions would be established.

Below is a table outlining typical MS/MS parameters for the analysis of a related phenoxyacetic acid, which would be analogous for this compound.

ParameterTypical Setting
Ionization Mode Electrospray Ionization (ESI), Negative nih.gov
Precursor Ion [M-H]⁻ (for MCPA) m/z 199 nih.gov
Product Ion (for MCPA) m/z 141 (for quantification) nih.gov
Dwell Time 50-100 ms
Collision Energy Optimized for specific transition
Limit of Detection (LOD) Can reach low ng/L (ppt) levels lcms.czwaters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. By providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms, ¹H and ¹³C NMR are indispensable for confirming the compound's identity and purity.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The aromatic protons on the benzene (B151609) ring will appear as a complex splitting pattern in the aromatic region (typically δ 6.5-8.0 ppm). The specific chemical shifts and coupling constants of these protons are highly sensitive to the substitution pattern. The proton of the hydroxyl (-OH) group will present as a broad singlet, with its chemical shift being concentration and solvent dependent. The methylene (B1212753) protons (-CH₂-) of the acetic acid moiety will give rise to a singlet, typically in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent oxygen atom and carboxylic group. The methyl (-CH₃) group attached to the aromatic ring will also appear as a singlet, usually at a more upfield region (around δ 2.0-2.5 ppm). The acidic proton of the carboxylic acid group (-COOH) is typically observed as a very broad singlet at a downfield chemical shift (δ 10-13 ppm), and its presence can be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of δ 170-180 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm, with the carbon attached to the hydroxyl group and the ether oxygen appearing at the lower field end of this range due to their electron-withdrawing nature. The methylene carbon of the acetic acid group will be found around δ 65-70 ppm, while the methyl carbon will be the most upfield signal, typically below δ 20 ppm.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for a more detailed structural assignment, confirming the connectivity between protons and carbons and further solidifying the structural elucidation of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Fingerprinting

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques that provide complementary information for the characterization of this compound, serving as a molecular fingerprint.

Infrared (IR) Spectroscopy probes the vibrational modes of molecules, and the resulting spectrum displays absorption bands corresponding to specific functional groups present in the compound. For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands. A broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The carboxylic acid O-H stretching vibration will also appear as a very broad band, typically in the range of 3300-2500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl and methylene groups are expected in the 3100-2850 cm⁻¹ region. A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid group. The C=C stretching vibrations of the aromatic ring will give rise to absorptions in the 1600-1450 cm⁻¹ region. Finally, the C-O stretching vibrations of the ether linkage and the carboxylic acid will be observed in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the substituted benzene chromophore. The presence of the hydroxyl and phenoxyacetic acid groups on the aromatic ring will influence the position and intensity of these absorption bands. Typically, substituted phenols exhibit two main absorption bands in the UV region. The primary band (π → π* transition) is usually observed at shorter wavelengths (around 200-230 nm), while a secondary, less intense band (n → π* transition) appears at longer wavelengths (around 270-290 nm). The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) are sensitive to the solvent used for the analysis.

Electrochemical and Other Detection Methods

Voltammetric and Potentiometric Sensors for Real-Time Monitoring

Electrochemical methods, including voltammetry and potentiometry, offer sensitive and often real-time detection capabilities for electroactive species like this compound. chromatographyonline.com These techniques are based on measuring the current or potential changes resulting from redox reactions at an electrode surface. nih.gov

Voltammetric sensors operate by applying a varying potential to a working electrode and measuring the resulting current. The phenolic hydroxyl group in this compound is susceptible to oxidation at a suitable positive potential. This electrochemical oxidation can be exploited for its quantitative determination using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), or square-wave voltammetry (SWV). The peak potential in a voltammogram is characteristic of the analyte, while the peak current is proportional to its concentration. The development of chemically modified electrodes, for instance, with conductive polymers or nanomaterials, can enhance the sensitivity and selectivity of the voltammetric determination by facilitating the electron transfer process and reducing overpotential.

Potentiometric sensors , on the other hand, measure the potential difference between an indicator electrode and a reference electrode at near-zero current. Ion-selective electrodes (ISEs) are a type of potentiometric sensor that can be designed to respond selectively to a particular ion. For this compound, which is an acidic compound, a potentiometric sensor could be developed based on an ion-exchanger membrane that selectively interacts with the anionic form of the molecule. The potential of the ISE would then be logarithmically related to the activity of the 4-hydroxy-2-methylphenoxyacetate anion in the sample solution. These sensors are advantageous for their simplicity, low cost, and potential for miniaturization, making them suitable for in-situ and real-time monitoring applications.

Capillary Electrophoresis (CE) for Purity and Mixture Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like this compound, particularly for assessing its purity and for analyzing it within complex mixtures. phenomenex.comthermofisher.com Separations in CE are performed in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied across the capillary, analytes migrate according to their charge-to-size ratio and the electroosmotic flow (EOF).

For the analysis of this compound, which is an acidic compound, a basic BGE (e.g., borate (B1201080) buffer) would be employed to ensure that the analyte is in its anionic form. This allows for its separation from neutral impurities and from other charged species with different electrophoretic mobilities. The high efficiency of CE enables the separation of closely related compounds, such as isomers or degradation products, which might be challenging to resolve by other techniques.

Detection in CE is typically performed using UV-Vis absorbance, leveraging the chromophoric nature of the aromatic ring in this compound. The migration time of the analyte is a characteristic parameter for its identification, while the peak area is proportional to its concentration, allowing for quantitative analysis. The purity of a this compound sample can be readily assessed by the presence of any additional peaks in the electropherogram. Furthermore, CE can be a powerful tool for analyzing this compound in mixtures, such as in environmental samples or in formulations containing other active ingredients.

Sample Preparation and Extraction Techniques

Solid-Phase Extraction (SPE) Optimization

Solid-phase extraction (SPE) is a widely used and effective technique for the selective extraction and pre-concentration of analytes from complex matrices, and its optimization is crucial for the reliable analysis of this compound. nih.gov The optimization of an SPE method involves the careful selection of the sorbent material, the sample loading conditions, the washing steps, and the elution solvent. chromatographyonline.com

Given the polar nature of this compound, which contains both a carboxylic acid and a phenolic hydroxyl group, a reversed-phase SPE sorbent is a common choice. nih.gov Polymeric sorbents, such as polystyrene-divinylbenzene, are often preferred over traditional silica-based C18 sorbents for the extraction of polar compounds from aqueous samples due to their higher retention capacity and stability over a wider pH range. mdpi.com

The optimization of the SPE procedure for this compound would typically involve the following steps:

Sorbent Selection: Testing various reversed-phase sorbents (e.g., C18, polymeric) to determine the one that provides the best retention and recovery. Mixed-mode sorbents with both reversed-phase and ion-exchange properties could also be considered to enhance selectivity.

Sample pH Adjustment: The pH of the sample is a critical parameter. To ensure efficient retention on a reversed-phase sorbent, the sample pH should be adjusted to a value below the pKa of the carboxylic acid group (typically around 3-4), which suppresses its ionization and increases its hydrophobicity.

Washing Step: A washing step with a weak organic solvent in water is used to remove co-extracted interferences without eluting the target analyte. The composition and volume of the wash solvent need to be optimized to maximize the removal of impurities while minimizing the loss of this compound.

Elution Solvent: The selection of an appropriate elution solvent is crucial for the quantitative recovery of the analyte from the SPE cartridge. A polar organic solvent, such as methanol or acetonitrile, often with the addition of a small amount of acid (e.g., formic acid) or base (e.g., ammonia) to ensure the analyte is in its most soluble form, is typically used. The volume of the elution solvent should be minimized to achieve a high pre-concentration factor.

The following table provides a hypothetical example of an optimized SPE protocol for the extraction of this compound from a water sample.

SPE Parameter Optimized Condition Rationale
Sorbent Polymeric Reversed-Phase (e.g., Polystyrene-Divinylbenzene)Provides good retention for polar compounds and is stable over a wide pH range.
Sample pH 2.5 - 3.0Suppresses the ionization of the carboxylic acid group, enhancing retention on the reversed-phase sorbent.
Wash Solvent 5% Methanol in WaterRemoves polar interferences without eluting the target analyte.
Elution Solvent Methanol with 1% Formic AcidEnsures the analyte is in its protonated, more soluble form for efficient elution.
Elution Volume 2 x 1 mLMinimizes the final extract volume for higher pre-concentration.

By systematically optimizing these parameters, a robust and efficient SPE method can be developed for the reliable determination of this compound in various sample matrices.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a conventional and fundamentally important sample preparation technique for the separation of compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For acidic compounds like this compound, the efficiency of LLE is highly dependent on the pH of the aqueous sample.

The underlying principle involves the adjustment of the sample's pH to suppress the ionization of the target analyte. Since this compound is a carboxylic acid, the aqueous sample is acidified, typically to a pH below its pKa value. This protonates the carboxylate group, rendering the molecule neutral and significantly increasing its partition coefficient towards a nonpolar organic solvent. utwente.nl

The selection of an appropriate organic solvent is critical and is based on factors such as the analyte's solubility, solvent polarity, density, and volatility. Solvents like ethyl acetate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have demonstrated high extraction efficiencies for similar phenolic acids. ecoxtract.com The process generally involves vigorous mixing of the acidified aqueous sample with the organic solvent, followed by a period of phase separation. The organic layer, now enriched with the analyte, is then collected for further concentration and analysis.

Research on the extraction of structurally similar phenolic acids provides insight into typical LLE parameters. For instance, studies have shown that optimal extraction is often achieved with a 1:1 solvent-to-feed volume ratio and a mixing time of around 30 minutes. ecoxtract.com The choice of solvent can significantly impact recovery rates, with greener, bio-based solvents like 2-MeTHF showing extraction yields of up to 100% for some phenolic acids. ecoxtract.com

ParameterConditionRationale
Sample pH Acidified (pH < pKa)Suppresses ionization of the carboxylic acid group, increasing its affinity for the organic phase. utwente.nl
Organic Solvent e.g., Ethyl acetate, 2-MeTHFChosen for high analyte solubility, immiscibility with water, and ease of evaporation. ecoxtract.com
Solvent:Sample Ratio Typically 1:1 (v/v)Provides sufficient volume for effective partitioning of the analyte. ecoxtract.com
Extraction Time ~30 minutes (with agitation)Ensures equilibrium is reached for maximum analyte transfer between phases. ecoxtract.com

Advanced Microextraction Techniques

To overcome the limitations of traditional LLE, such as high solvent consumption and lengthy procedure times, several advanced microextraction techniques have been developed. These miniaturized methods offer high enrichment factors, reduced solvent use, and improved sample throughput.

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME):

HF-LPME is a miniaturized version of LLE that utilizes a porous, hydrophobic hollow fiber to separate the aqueous sample (donor phase) from an organic solvent held within the pores of the fiber wall (supported liquid membrane, SLM). The analyte is first extracted from the donor phase into the SLM and then back-extracted into an acceptor phase contained within the lumen of the fiber. nih.gov

For acidic analytes like this compound and its parent compound, a pH gradient is established to drive the extraction. The aqueous sample (donor phase) is acidified to neutralize the analyte, facilitating its diffusion into the organic solvent within the fiber's pores. The acceptor phase inside the fiber is made alkaline (e.g., pH ≥ 12), which ionizes the analyte, trapping it within the acceptor solution and preventing its return to the organic phase. mdpi.com This technique provides excellent sample clean-up as the membrane prevents large molecules and particulates from reaching the acceptor phase. mdpi.comnih.gov A study focusing on chlorophenoxyacetic acid herbicides and their metabolites found di-hexyl ether to be a highly effective solvent for the SLM, achieving detection limits as low as 0.1–0.3 µg·kg⁻¹ in soil samples. mdpi.comresearchgate.net

ParameterConditionReference
Hollow Fiber Hydrophobic polypropylene mdpi.comresearchgate.net
Supported Liquid Membrane (SLM) Di-hexyl ether mdpi.comresearchgate.net
Donor Phase pH Acidic mdpi.com
Acceptor Phase pH Alkaline (e.g., 0.01 M NaOH) mdpi.com
Detection Limits 0.1–0.3 µg·kg⁻¹ (in soil) mdpi.comresearchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME):

DLLME is a rapid microextraction method based on the formation of a cloudy solution of fine droplets of an extraction solvent dispersed within an aqueous sample. nih.gov This is achieved by the rapid injection of a mixture containing a water-immiscible extraction solvent and a water-miscible disperser solvent (e.g., methanol, acetonitrile) into the sample. ajol.info The vast surface area created by the dispersed microdroplets facilitates very fast mass transfer of the analyte from the aqueous phase to the extraction solvent. nih.gov

Following extraction, the mixture is centrifuged to break the emulsion and sediment the extraction solvent. For phenoxyacetic acid herbicides, the optimization of parameters such as the type and volume of extraction and disperser solvents, sample pH, and salt concentration is crucial for achieving high enrichment factors. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):

The QuEChERS methodology is a streamlined approach that combines extraction and sample clean-up in two main steps. nih.gov Originally developed for pesticide residue analysis in fruits and vegetables, its application has expanded to complex matrices like soil. nih.govweber.hu The first step involves an extraction/partitioning phase where the sample is homogenized and shaken with a solvent (typically acetonitrile) and a combination of salts (e.g., magnesium sulfate, sodium chloride, and citrate (B86180) buffers). weber.huyoutube.com

The second step is a clean-up process using dispersive solid-phase extraction (dSPE). An aliquot of the supernatant from the first step is mixed with a sorbent material, such as primary secondary amine (PSA), to remove interferences like organic acids and sugars. For more complex matrices, additional sorbents like C18 or graphitized carbon black (GCB) may be used. researchgate.net The QuEChERS approach is highly effective for multi-residue analysis and is suitable for acidic pesticides, although modifications such as acidification of the extraction solvent may be required to improve recoveries for pH-dependent analytes. weber.hu

TechniquePrincipleKey Advantages
HF-LPME Analyte transfer across a supported liquid membrane in a hollow fiber.Excellent clean-up, high enrichment factors, very low solvent use. nih.govmdpi.com
DLLME Rapid partitioning into fine droplets of an extraction solvent dispersed in the sample.Extremely fast, simple, low cost, high recovery. nih.govajol.info
QuEChERS Acetonitrile extraction followed by salting-out and dSPE clean-up.High throughput, cost-effective, versatile for various analytes and matrices. nih.govweber.hu

Applications in Scientific Research

Role in Plant Biology and Agriculture

In plant biology, this compound is used as an analytical standard in metabolic studies. oup.comoup.com Researchers investigate the rate and pathways of MCPA metabolism in various crops and weeds by tracking the appearance of its metabolites, including the hydroxylated form. oup.com This research helps in understanding the basis for herbicide selectivity and can inform the development of more effective and safer agricultural practices.

Use in Environmental Science Studies

In environmental science, this compound is essential for studying the environmental fate of MCPA. Its presence in soil and water samples is an indicator that biodegradation of the parent herbicide is occurring. mdpi.com Studies often focus on how factors like soil moisture, temperature, and microbial populations affect the rate of MCPA degradation to this and other metabolites. mdpi.com It is also used to assess the efficacy of water treatment and soil remediation technologies designed to remove phenoxy herbicide contaminants. iwaponline.com

Applications in Chemical and Materials Science

Within chemistry, this compound and its derivatives, such as (4-hydroxy-2-methylphenoxy)acetic acid methyl ester, are utilized as intermediates in chemical synthesis. lookchem.comchemicalbook.com They can serve as starting materials for creating more complex molecules with potential applications in materials science or pharmacology. lookchem.com

Table of Compounds

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Studies of 4 Hydroxy 2 Methylphenoxyacetic Acid and Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in investigating the properties of 4-Hydroxy-2-methylphenoxyacetic acid and its analogs at the electronic level. researchgate.net These calculations offer a detailed view of the molecule's behavior, from its electronic distribution to its geometric conformation and vibrational modes.

The electronic structure of a molecule is fundamental to its chemical reactivity. Quantum chemical studies on phenoxyacetic acid derivatives, such as the closely related 4-Chloro-2-methylphenoxyacetic acid (MCPA), have utilized DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to analyze their electronic properties. researchgate.netnih.gov

Key electronic descriptors are derived from Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. For instance, studies on analogs have shown that the charge transfer interactions, depicted by the HOMO-LUMO band gap, are central to the molecule's stability. nih.gov

Molecular Electrostatic Potential (MESP) maps are also generated to predict reactive sites. These maps illustrate the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. nih.gov Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Table 1: Calculated Global Reactivity Descriptors for a Phenoxyacetic Acid Analog (4-acetyl-phenoxyacetic acid)

Descriptor Value (eV) Description
HOMO Energy -6.829 Energy of the highest occupied molecular orbital
LUMO Energy -1.353 Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE) 5.476 Difference between LUMO and HOMO energies; indicates chemical reactivity
Electronegativity (χ) 4.091 Measure of the power of an atom or group to attract electrons
Chemical Potential (μ) -4.091 Negative of electronegativity
Hardness (η) 2.738 Resistance to change in electron distribution
Softness (S) 0.365 Reciprocal of hardness; indicates high polarizability
Electrophilicity Index (ω) 2.993 Measure of the energy lowering due to maximal electron flow

Data derived from studies on phenoxyacetic acid analogs. nih.gov

Determining the most stable three-dimensional structure of this compound is achieved through molecular geometry optimization. Computational methods such as DFT and MP2, often paired with basis sets like 6-311++G(d,p), are used to calculate the optimized bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation on the potential energy surface. nih.gov

For phenoxyacetic acid and its derivatives, the calculated geometric parameters are often in good agreement with experimental data obtained from X-ray crystallography. nih.gov For example, the C-C bond lengths in the phenyl ring of phenoxyacetic acid, optimized using the B3LYP method, fall in the range of 1.395 to 1.397 Å, which aligns well with experimental values for similar molecules. nih.gov

Conformational analysis is crucial for understanding the flexibility of the molecule, particularly the orientation of the acetic acid side chain relative to the phenoxy ring. This is often described by the torsion angle. Studies on various phenoxyacetic acid derivatives reveal that they can adopt different stable conformations, such as synclinal or antiperiplanar, depending on substitutions and intermolecular interactions like hydrogen bonding. researchgate.net Potential energy surface scans are performed to identify the most stable conformers and the energy barriers between them. nih.gov

Table 2: Selected Optimized Geometrical Parameters for Phenoxyacetic Acid

Parameter Bond/Angle HF/6-311++g(d,p) B3LYP/6-311++g(d,p) MP2/6-311++g(d,p)
Bond Length (Å) C1-C2 1.383 1.395 1.402
C2-C3 1.380 1.392 1.398
C1-O11 1.365 1.370 1.381
Bond Angle (°) C2-C1-C6 119.9 120.0 120.0
C1-C2-C3 120.2 120.1 120.1
C1-O11-C12 118.8 118.1 118.0

Data derived from studies on the parent phenoxyacetic acid molecule. nih.gov

Quantum chemical calculations are highly effective in simulating various types of spectra, which can then be compared with experimental results for structural validation. Theoretical FT-IR, FT-Raman, NMR (¹H and ¹³C), and UV-Visible spectra have been successfully simulated for phenoxyacetic acid analogs. researchgate.net

Vibrational frequencies and Raman scattering activities are typically calculated using DFT methods (e.g., B3LYP/6-311++G(d,p)). The calculated harmonic vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov These simulations allow for precise assignment of vibrational modes to specific molecular motions.

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated ¹H and ¹³C NMR spectra for compounds like 4-Chloro-2-methylphenoxyacetic acid have shown good correlation with experimental data, aiding in the structural elucidation of the molecule and its derivatives. researchgate.net UV-Vis spectra are simulated by calculating the electronic transitions between molecular orbitals, providing insights into the molecule's electronic absorption properties. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. These simulations model the motions of atoms and molecules over time, providing a dynamic picture of processes like ligand-protein binding and the influence of solvent on molecular conformation.

As phenoxyacetic acids like MCPA are herbicides, their primary targets are proteins within plants that regulate growth. nih.gov Molecular docking and MD simulations are used to model the interaction of these herbicides with their target receptors, providing a molecular basis for their herbicidal activity.

The primary target for auxin-like herbicides is the TIR1/AFB family of auxin co-receptors. nih.govnih.gov Docking studies have been performed to understand how synthetic auxins bind to the TIR1 receptor pocket. These simulations suggest a multi-step binding mechanism and highlight key amino acid residues that are critical for ligand recognition and selectivity. nih.govnih.gov By analyzing interactions at different depths of the binding pocket, researchers can distinguish between active and inactive compounds and identify features necessary for effective binding. nih.gov

Other non-human targets have also been investigated. For MCPA, docking studies with key photosynthesis-related proteins in cyanobacteria, such as RuBisCO and D1 protein, have shown that the herbicide forms hydrogen bonds with amino acid residues in the active sites, suggesting a mechanism for its inhibitory effect on photosynthesis. researchgate.net

Table 3: Key Interactions in Herbicide-Target Modeling

Herbicide Class Target Protein Key Interaction Types Significance
Phenoxyacetic Acids TIR1 Auxin Receptor Hydrogen bonding, hydrophobic interactions Triggers degradation of Aux/IAA proteins, leading to herbicidal effect
MCPA RuBisCO, D1 Protein Hydrogen bonding with active site residues Represses gene expression and inhibits photosynthetic activity

Information synthesized from molecular docking studies on phenoxyacetic herbicides and their analogs. researchgate.netnih.govnih.gov

The surrounding solvent environment can significantly influence the conformation and stability of a molecule. MD simulations are used to explore these effects by explicitly modeling solvent molecules (e.g., water) around the solute.

For phenoxyacetic acids, the polarity of the solvent and the pH of the aqueous phase can affect their physicochemical behavior. researchgate.net MD simulations can model how water molecules form hydrogen bonds with the carboxylate group and the phenoxy ether oxygen, stabilizing certain conformations. mdpi.com For instance, simulations of MCPA in an aqueous system with humic substances have been used to investigate its adsorption processes and environmental fate, showing how interactions with water and organic matter influence its behavior. researchgate.net

Computational models like the Polarizable Continuum Model (PCM) can also be used to estimate the effect of a solvent on conformational preferences without explicitly modeling every solvent molecule. nih.gov These studies indicate that polar environments, such as water, can favor specific conformers and influence the equilibrium between different isomeric states, which in turn can affect the molecule's biological activity. nih.gov The interaction with the solvent is a key factor in molecular recognition, as the displacement of water molecules from a binding site is often a crucial step in ligand binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For this compound and its analogs, QSAR models are instrumental in predicting their herbicidal efficacy and environmental behavior without the need for extensive experimental testing. ecetoc.orgnih.gov

Descriptor Selection and Model Development for Bioactivity Prediction

The development of robust QSAR models for predicting the bioactivity of phenoxyacetic acid derivatives, including this compound, hinges on the careful selection of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. The biological activity of this class of compounds, which often function as synthetic auxins, is influenced by factors such as the molecule's ability to penetrate plant tissues and interact with specific protein receptors. nih.govwikipedia.org

Researchers typically employ a variety of descriptors to build these models:

Hydrophobicity Descriptors: The octanol-water partition coefficient (log P) is the most common descriptor for hydrophobicity. It influences the compound's ability to cross biological membranes. The balance between hydrophilicity and hydrophobicity is critical for the uptake and translocation of the herbicide within the plant. nih.gov

Once a set of relevant descriptors is calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF) are used to develop the QSAR model. nih.gov These models establish a quantitative equation that links the selected descriptors to the observed biological activity (e.g., herbicidal concentration causing 50% inhibition of growth, IC50). Studies on related phenoxyacetic acids have shown that a combination of electronic and steric parameters often yields the most predictive models for their auxin-like activity. mdpi.com

Table 1: Common Molecular Descriptors in QSAR Models for Phenoxyacetic Acid Bioactivity
Descriptor ClassSpecific Descriptor ExampleRelevance to Bioactivity
ElectronicPartial Atomic Charge on Carboxyl OxygenInfluences the strength of hydrogen bonding with receptor site residues.
ElectronicHOMO/LUMO Energy GapRelates to the molecule's chemical reactivity and stability.
StericMolecular VolumeDetermines the fit of the molecule within the receptor's binding pocket.
Hydrophobicitylog P (Octanol-Water Partition Coefficient)Governs the transport of the compound across plant cuticles and cell membranes.
TopologicalWiener IndexQuantifies molecular branching, which can affect both steric fit and solubility.

Predictive Modeling for Environmental Fate and Persistence

QSAR models are valuable tools for assessing the environmental fate of chemicals like this compound, providing predictions for properties that are costly and time-consuming to measure experimentally. ecetoc.orgnih.gov These models are used by regulatory agencies to estimate a compound's persistence, mobility, and potential for bioaccumulation. nih.gov

For phenoxyacetic acid herbicides, key environmental endpoints modeled by QSAR include:

Soil Sorption Coefficient (Koc): This parameter indicates the tendency of a chemical to bind to soil organic matter. High Koc values suggest lower mobility in soil and less potential for groundwater contamination. QSAR models for Koc often use hydrophobicity (log P) and electronic descriptors that reflect potential interactions with soil components. researchgate.net

Biodegradation Rate: The persistence of a compound in the environment is largely determined by its susceptibility to microbial degradation. QSAR models can predict biodegradation rates by correlating molecular structure with features that make a molecule more or less amenable to enzymatic attack. For example, the type and position of substituents on the aromatic ring can significantly influence the degradation pathway and half-life in soil and water.

Ecotoxicity: QSAR models can predict the toxicity of herbicides to non-target aquatic organisms such as algae, daphnia, and fish. researchgate.net These models often use descriptors related to hydrophobicity, which governs the uptake of the chemical by the organism, and electronic descriptors that relate to the mechanism of toxic action. nih.gov

The development of these environmental QSAR models follows a similar process to that for bioactivity, involving the calculation of molecular descriptors and the application of statistical methods to correlate them with experimental data for a series of related compounds. researchgate.net

Virtual Screening and Molecular Docking

Virtual screening and molecular docking are powerful computational methods used to explore the interactions between a small molecule, such as this compound, and a macromolecular target, typically a protein. osti.govmdpi.com These techniques are fundamental in identifying potential biological targets and predicting the binding affinity and orientation of the molecule within the target's active site.

Identification of Potential Biological Targets (Non-Human)

While the primary targets of many phenoxyacetic acid herbicides are auxin-binding proteins in plants, virtual screening can be employed to identify other potential biological targets in non-human organisms. wikipedia.org This is crucial for understanding potential secondary effects or identifying new applications. The virtual screening process typically involves computationally docking a library of compounds against a specific protein target or, conversely, docking a single compound against a panel of different protein structures. nih.gov

For a compound like this compound, a virtual screening campaign could be designed to:

Identify Off-Targets in Plants: Screen the compound against a database of known plant protein structures to identify potential unintended binding partners. This could reveal secondary mechanisms of action or explain observed phytotoxic effects not related to auxin mimicry.

Explore Targets in Soil Microorganisms: The compound will interact with soil flora and fauna. Screening it against essential enzymes from common soil bacteria or fungi could help predict its impact on these microbial communities.

Assess Interactions with Aquatic Life Proteins: To understand potential ecotoxicity, the molecule could be screened against key proteins from aquatic organisms, such as acetylcholinesterase in invertebrates or specific receptors in fish.

The result of a virtual screening campaign is a ranked list of potential protein targets, prioritized by the predicted binding score. These computational hits then provide a basis for focused experimental validation. nih.gov

Binding Affinity and Interaction Mode Predictions

Molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. japer.in This technique models the ligand and protein as three-dimensional objects and calculates the most favorable binding geometry based on a scoring function, which estimates the binding free energy. biorxiv.orgbiorxiv.org

For this compound and its analogs, docking studies are primarily focused on their interaction with auxin receptors, such as the TIR1/AFB family of F-box proteins. These studies reveal key molecular interactions:

Hydrogen Bonding: The carboxylic acid group of the phenoxyacetic acid moiety is critical for binding. It typically forms strong hydrogen bonds with specific amino acid residues (e.g., serine, arginine) in the receptor's binding pocket. mdpi.com The 4-hydroxy group can also participate as a hydrogen bond donor or acceptor.

Hydrophobic Interactions: The aromatic ring and the methyl group engage in hydrophobic and van der Waals interactions with nonpolar residues (e.g., leucine, valine) in the binding site, which helps to anchor the ligand in the correct orientation. japer.in

π-π Stacking: The phenyl ring of the ligand can form favorable π-π stacking interactions with aromatic residues like tyrosine or tryptophan within the binding pocket.

The output of a docking simulation includes a predicted binding affinity (often expressed as a docking score or an estimated binding free energy in kcal/mol) and a detailed 3D visualization of the ligand-protein complex. This information is invaluable for explaining the structure-activity relationships observed in QSAR studies and for guiding the design of new analogs with improved potency or selectivity.

Table 2: Predicted Interaction Analysis for a Phenoxyacetic Acid Analog (MCPA) with a Model Auxin Receptor Binding Site
Interaction TypeLigand Moiety InvolvedPotential Interacting ResiduesPredicted Binding Affinity Contribution
Hydrogen BondCarboxylic Acid (-COOH)Serine, ArginineHigh (Key for anchoring)
Hydrophobic InteractionPhenyl RingLeucine, ValineModerate
Hydrophobic InteractionMethyl Group (-CH3)Leucine, PhenylalanineModerate
π-π StackingPhenyl RingTyrosine, TryptophanModerate

Applications and Emerging Research Directions for 4 Hydroxy 2 Methylphenoxyacetic Acid Excluding Human Medicinal Uses

Agricultural and Crop Science Applications

The agricultural utility of phenoxyacetic acid derivatives is primarily linked to their ability to function as synthetic auxins, a class of plant growth regulators. This property is harnessed for both selective weed control and crop production enhancement.

Selective Herbicide Development and Mode of Action

The development of selective herbicides is a cornerstone of modern agriculture, and phenoxyacetic acids have been pivotal in this field since the 1940s. The herbicidal activity is most prominently associated with chlorinated compounds like MCPA.

MCPA functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It is absorbed through the leaves and roots and translocated to the meristematic tissues where active growth occurs. In susceptible broadleaf plants (dicots), MCPA induces uncontrolled and disorganized growth, leading to stem twisting, leaf malformation, and eventual death. Cereal crops and other grasses (monocots) are generally tolerant to MCPA, which allows it to be used for selective removal of broadleaf weeds in these crops. Its mode of action involves disrupting nucleic acid metabolism and protein synthesis, which ultimately interferes with normal cell division and growth.

While 4-Hydroxy-2-methylphenoxyacetic acid itself is not a primary active ingredient in commercial herbicides, research into novel auxin-type herbicides often involves the synthesis and evaluation of various phenoxyacetic acid derivatives. Understanding the metabolism of parent compounds like MCPA, which can involve hydroxylation, is critical for assessing the complete environmental activity and breakdown pathways of these herbicides.

Plant Growth Regulator in Crop Production

The same hormonal mimicry that makes phenoxyacetic acids effective herbicides also allows them to be used as plant growth regulators (PGRs) to modify crop development. At appropriate concentrations, synthetic auxins can influence a variety of processes, including cell elongation, tissue swelling, cell division, and the formation of adventitious roots. In horticulture and agriculture, PGRs are used to achieve outcomes such as increasing fruit size, preventing premature fruit drop, and promoting flowering.

The application of compounds from the phenoxyacetic acid family as PGRs is highly concentration-dependent. While higher concentrations result in the herbicidal effects described above, lower concentrations can be used to stimulate desirable growth characteristics in certain crops. Although specific applications of this compound as a standalone PGR in crop production are not widely documented, the foundational research on related synthetic auxins provides the basis for its potential role in this area.

Mitigation of Herbicide Damage in Non-Target Crops

The high potency of synthetic auxin herbicides like MCPA means that accidental spray drift can cause significant damage to sensitive, non-target crops such as cotton. Research has focused on developing strategies to alleviate this damage using other plant growth regulators.

A study on cotton (Gossypium hirsutum) exposed to MCPA-Na drift demonstrated that specific treatments could mitigate damage and maintain yield. The exposure caused a decrease in chlorophyll (B73375) content and an increase in stress markers like malondialdehyde (MDA) and protective enzyme activity. The research identified effective remedial treatments depending on the crop's growth stage at the time of exposure.

When cotton was exposed at the seedling stage, a combination of phthalanilic acid and seaweed fertilizer was found to be most effective. For exposure during the budding stage, 24-epibrassinolide (B1217166) combined with seaweed fertilizer yielded the best results. If the damage occurred at the flowering and boll stages, a treatment of gibberellic acid (GA₃) with seaweed fertilizer was recommended to mitigate stress. These findings provide critical strategies for managing accidental herbicide exposure in the field.

Table 1: Mitigation Strategies for MCPA-Na Damage in Cotton

Cotton Growth StageRecommended Mitigating TreatmentObserved Effects of Treatment
Seedling StagePhthalanilic acid + Seaweed fertilizerAlleviated stress and supported recovery of young plants.
Budding Stage24-epibrassinolide + Seaweed fertilizerReduced damage to developing buds and maintained yield potential.
Flowering and Boll StageGibberellic acid (GA₃) + Seaweed fertilizerMitigated stress on reproductive tissues, preserving boll development.

Environmental Remediation Technologies

The widespread use of herbicides like MCPA has led to concerns about water contamination. Consequently, significant research has been directed toward developing effective methods for removing these compounds and their metabolites from water sources.

Adsorption onto Novel Materials (e.g., Metal-Organic Frameworks, Biochars)

Adsorption is a promising technique for water remediation due to its efficiency and operational simplicity. Research has focused on novel adsorbent materials with high surface areas and specific affinities for phenoxy herbicides.

Metal-Organic Frameworks (MOFs): MOFs are highly porous, crystalline materials that have shown exceptional performance in adsorbing pollutants. Studies using various MOFs have demonstrated rapid and effective removal of MCPA from water. For example, the MOF MIL-101(Cr) achieved 99% removal of MCPA within approximately 25 minutes and could be regenerated and reused for multiple cycles with over 90% efficiency. nih.gov Another study found that an amino-functionalized zirconium-based MOF, UiO-66-NH₂, had a maximum adsorption capacity of 300.3 mg/g for MCPA at 25 °C, with adsorption occurring within the first few minutes. rsc.org The adsorption mechanisms are attributed to a combination of electrostatic interactions, hydrogen bonding, and π–π stacking between the herbicide molecule and the MOF structure. rsc.org

Biochars: Biochar, a carbon-rich material produced from the pyrolysis of biomass, is another effective adsorbent. The properties of biochar, and thus its adsorption capacity, depend heavily on the feedstock and pyrolysis temperature. Research has shown that MCPA sorption increases with higher pyrolysis temperatures (from 350°C to 800°C). nih.gov Biochars produced at high temperatures (e.g., 800°C from poultry manure or rice hulls) exhibited irreversible sorption, making them suitable for remediation efforts like water filtration. nih.gov Conversely, biochars created at lower temperatures (350°C) allowed for some desorption, suggesting they could be used in field applications to limit herbicide runoff while still allowing for its eventual release for weed control. nih.gov However, aging of biochar in soil can alter its surface properties, in some cases decreasing its sorption capacity for MCPA. usda.gov

Table 2: Performance of Novel Adsorbents for MCPA Removal

Adsorbent MaterialKey Research FindingPotential Application
MIL-101(Cr) (MOF)Achieved 99% removal of MCPA in ~25 minutes; reusable for over 6 cycles. nih.govWater treatment facilities, spill cleanup.
UiO-66-NH₂ (MOF)Very fast adsorption (minutes) with a high maximum capacity of 300.3 mg/g. rsc.orgRapid water purification systems.
High-Temp (800°C) BiocharShowed high, irreversible sorption of MCPA. nih.govWater filtration, containment of spills.
Low-Temp (350°C) BiocharDemonstrated reversible sorption, allowing for later release. nih.govSoil amendment to reduce immediate leaching and runoff.

Advanced Oxidation Processes for Water Treatment

Advanced Oxidation Processes (AOPs) are a set of technologies that rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to degrade organic pollutants into simpler, less harmful substances like water and carbon dioxide. mdpi.com

Photocatalysis: Heterogeneous photocatalysis, often using titanium dioxide (TiO₂) as a catalyst, has proven effective for degrading MCPA. Under simulated solar light, the addition of TiO₂ powder dramatically accelerated the degradation of MCPA, reducing its half-life from over 6900 minutes (with light alone) to just 36.5 minutes. scirp.org Complete mineralization was achieved in about 4 hours. scirp.org The process can be further enhanced by adding hydrogen peroxide (H₂O₂), which not only increases the rate of MCPA removal but also suppresses the formation of the primary intermediate, 4-chloro-2-methylphenol (B52076). nih.gov

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide with ferrous iron (Fe²⁺) to generate hydroxyl radicals. This method is effective in degrading phenoxy herbicides. At low pH (3-4), the Fenton reaction can achieve over 90% removal of MCPA in minutes. iwaponline.com The efficiency is significantly enhanced when combined with UV light (photo-Fenton), which accelerates the regeneration of the Fe²⁺ catalyst. mdpi.com Studies on the metabolite 4-chloro-2-methylphenol have shown that photoelectro-Fenton processes can achieve complete degradation of the aromatic ring and significant mineralization of the compound. psu.eduresearchgate.net

Ozonation: Ozonation, alone or combined with other processes like UV light or H₂O₂, is another powerful AOP for MCPA degradation. mdpi.comresearchgate.net These combined treatments are generally more effective than ozonation or photolysis alone, as they generate a higher concentration of hydroxyl radicals, leading to more efficient degradation of the herbicide. researchgate.net

Bioremediation Strategies Utilizing Microbial Degradation

The environmental persistence of 4-Chloro-2-methylphenoxyacetic acid (MCPA) has prompted significant research into bioremediation strategies, which leverage the metabolic capabilities of microorganisms to degrade this herbicide into less harmful compounds. Microbial degradation is a primary route for the dissipation of MCPA in soil and water systems. wikipedia.orgnih.gov

The process is primarily aerobic and involves a variety of bacteria and fungi that can utilize MCPA as a sole source of carbon and energy. wikipedia.orgepa.gov The initial and rate-limiting step in the bacterial degradation of MCPA is the cleavage of the ether linkage. This reaction is catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme encoded by the tfdA gene or related tfdA-like genes. wikipedia.orguni-tuebingen.de This enzymatic action converts MCPA to 4-chloro-2-methylphenol (MCP), which is the major metabolite, and glyoxylate. wikipedia.orgisotope.com MCP is considered very toxic to aquatic organisms, but it is further degraded by the microbial communities. wikipedia.org

Subsequent steps in the degradation pathway involve the hydroxylation of MCP to form chlorocatechols, followed by the cleavage of the aromatic ring. These reactions are carried out by enzymes encoded by a suite of genes, including tfdB, tfdC, tfdD, tfdE, and tfdF, which are often found on plasmids, facilitating their transfer between different bacterial species. researchgate.net

Several microbial species have been identified with the capacity to degrade MCPA. Research has demonstrated that these microorganisms can be isolated from contaminated soils and acclimated to break down the herbicide efficiently. For example, studies have investigated the degradation potential of strains like Escherichia coli LKDA3 and Micrococcus luteus LKDA1, which have shown high degradation efficiency even at significant concentrations. researchgate.netresearchgate.net Fungi, such as the endophytic fungus Phomopsis sp., have also been shown to effectively degrade MCPA, achieving a high rate of removal under optimal pH and temperature conditions. google.com The efficiency of these microbial strategies is influenced by environmental factors including temperature, pH, soil moisture, and the initial concentration of the herbicide. researchgate.netsourcetotap.eu

Microorganism TypeSpecies/StrainKey Degradation FindingsReference
BacteriaEscherichia coli strain LKDA3Achieved ~99% degradation of MCPA across concentrations of 300, 500, and 700 mg/L. researchgate.net
BacteriaMicrococcus luteus strain LKDA1Achieved a 99% degradation rate of MCPA at a maximum concentration of 700 mg/L. researchgate.net
BacteriaCupriavidus necator JMP134(pJP4)Carries the tfd genes on plasmid pJP4, enabling catabolism of MCPA. researchgate.net
FungiPhomopsis sp. strain E41Achieved an 86.89% biodegradation rate of 50 mg/L MCPA after 7 days under optimal conditions. google.com
BacteriaNitrate (B79036) reducing bacteria (Activated Sludge)Under anoxic conditions, achieved over 98% removal of 50 mg/L MCPA with a 48-hour hydraulic retention time. nj.gov

Biochemical and Chemical Probe Development

While not a "chemical probe" in the traditional sense of a molecule designed for imaging or affinity-based isolation, MCPA serves as a critical functional probe in fundamental plant biology research. Its primary mode of action is to mimic the natural plant hormone auxin (e.g., indole-3-acetic acid). wikipedia.orglmaleidykla.lt This property makes MCPA an invaluable tool for dissecting the complex mechanisms of auxin signaling, transport, and response pathways in plants.

By applying MCPA, researchers can induce auxin-related physiological effects, such as uncontrolled cell division and elongation, which ultimately lead to plant death in susceptible species. wikipedia.org This allows for the study of gene expression changes, protein activity, and metabolic shifts that are specifically regulated by the auxin pathway. It is used to investigate the function of auxin receptors and downstream signaling components. Furthermore, its selective toxicity towards broadleaf plants makes it a tool for studying the physiological and biochemical differences between monocotyledonous and dicotyledonous plants. nih.gov

The development of labeled forms of MCPA is crucial for tracing its fate in the environment and understanding its metabolic pathways within organisms.

Isotopic Labeling: Isotopically labeled MCPA has been instrumental in degradation and metabolism studies. For instance, 14C-ring labeled MCPA is frequently used in laboratory experiments to monitor its mineralization to 14CO2, its assimilation into microbial biomass, and its potential to form bound residues in soil. researchgate.net These studies provide precise data on degradation kinetics and help to quantify the efficiency of different microbial communities in breaking down the herbicide. uni-tuebingen.deresearchgate.net

Fluorescent Labeling: Research has indicated that MCPA is a good candidate for analysis using fluorescence spectroscopy, suggesting it possesses intrinsic fluorescent properties that could be exploited for detection. cambridge.org While direct fluorescent labeling of MCPA is not widely documented, methods exist for labeling compounds with similar chemical structures. For example, fluorescent labeling reagents like 6-oxy(acetylpiperazine) fluorescein (B123965) (APF) and 9-fluorenylmethylchloroformate (FMOC-Cl) are used to derivatize carboxylic acids, including other auxin-like herbicides, to enable highly sensitive detection via high-performance liquid chromatography (HPLC) with fluorescence detection. researchgate.netresearchgate.net Such techniques could theoretically be adapted for MCPA to create fluorescent probes for research and environmental monitoring. Additionally, fluorescent marker dyes are sometimes added to commercial herbicide formulations to visually track spray application, though this does not involve labeling the herbicide molecule itself. usda.gov

Future Research Avenues and Interdisciplinary Integration

Future research on MCPA is increasingly moving towards an integration with systems biology and multi-omics approaches to gain a more holistic understanding of its interactions with plants and microbes.

In microbial studies, omics technologies are pivotal for moving beyond the identification of single degradation genes to understanding the entire metabolic network involved in MCPA breakdown.

Genomics and Metagenomics: These approaches help in identifying the complete genetic blueprint of MCPA-degrading organisms and microbial communities, revealing novel catabolic genes and plasmids. nih.gov

Transcriptomics: By analyzing mRNA transcripts (e.g., via quantitative real-time PCR of tfdA genes), researchers can determine which degradation genes are actively expressed under different environmental conditions or MCPA concentrations. researchgate.net This provides insight into the functional response of the microbial community to the presence of the herbicide.

Proteomics: This involves the large-scale study of proteins. Analyzing the proteome of a microorganism exposed to MCPA can reveal the specific enzymes and other proteins that are up- or down-regulated, providing direct evidence of the metabolic pathways being utilized for degradation and cellular stress responses. biorxiv.orgnih.gov

In plants, systems biology can elucidate the global effects of MCPA beyond its primary auxin-mimicking action. Transcriptomic and proteomic studies can map the downstream signaling cascades, cross-talk with other hormone pathways (like ethylene (B1197577) and abscisic acid), and the stress responses induced by MCPA application. lmaleidykla.lt This integrated approach is essential for understanding the basis of herbicide selectivity and for developing strategies to enhance crop tolerance or overcome weed resistance.

While the industrial production of MCPA relies on established chemical synthesis routes, there is potential for exploring novel biocatalytic and advanced chemical methods for its synthesis and derivatization.

Chemical Synthesis: The traditional synthesis involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base. mt.gov More advanced methods aim to improve yield, selectivity, and environmental safety. For instance, patents describe catalytic chlorination processes using catalysts like imidazole (B134444) ionic liquids to prepare MCPA from o-methylphenoxyacetic acid with high yield and selectivity for chlorination at the desired position, minimizing wastewater generation. google.comgoogle.com

Derivatization for Analysis: Derivatization is a key process in the analysis of MCPA, where the molecule is chemically modified to make it more suitable for detection by methods like gas chromatography (GC). researchgate.net For example, its carboxylic acid group can be esterified to increase volatility for GC analysis.

Future Biocatalytic Routes: While biocatalytic synthesis of a xenobiotic like MCPA is not a primary research focus, enzymes could be explored for novel derivatization routes. Future research could investigate the use of specific enzymes to create novel MCPA analogues with different properties, such as altered selectivity, environmental persistence, or biological activity. Biocatalysis could offer highly specific and environmentally benign pathways to new chemical entities based on the MCPA scaffold.

Exploration in Materials Science and Polymer Chemistry

While extensive research on the applications of this compound in materials science and polymer chemistry is not widely documented, its chemical structure, featuring a reactive carboxylic acid group, a phenolic hydroxyl group, and an aromatic ring, suggests its potential as a versatile building block for the synthesis of novel polymers and materials. The exploration of its derivatives and related phenoxyacetic acid compounds provides insights into its prospective roles in this field.

One area of exploration is in the development of functional polymers. The carboxylic acid and hydroxyl moieties of this compound can serve as reactive sites for polymerization reactions. For instance, it could be utilized as a monomer or co-monomer in the synthesis of polyesters and polyamides through condensation polymerization. The resulting polymers would incorporate the phenoxyacetic acid unit into their backbone, potentially imparting specific properties such as thermal stability, altered solubility, or the capacity for further chemical modification.

Moreover, the phenoxyacetic acid structure is a key feature in certain herbicides. This has led to the exploration of related compounds in the synthesis of molecularly imprinted polymers (MIPs). MIPs are polymers designed with specific recognition sites for a target molecule. For example, 2-methylphenoxyacetic acid (2-MPA) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) have been used as templates to create MIPs for the selective recognition of phenoxyacetic herbicides. mdpi.com This suggests a potential application for this compound as a template molecule in the creation of MIPs for environmental sensing or separation technologies aimed at detecting or removing specific phenoxyacetic acid-based compounds.

The synthesis of derivatives of similar compounds further illustrates the potential pathways for incorporating this compound into materials. For example, a hydrophilic derivative, 2-(2-methoxy-4-vinylphenoxy)acetic acid, has been prepared from a lignin-derived monomer and utilized in radical polymerizations to create both thermoplastics and thermoset polymers. nih.gov This highlights the possibility of modifying this compound to produce functional monomers suitable for various polymerization techniques.

The table below summarizes the potential roles of this compound and the observed applications of related compounds in materials science and polymer chemistry.

Compound/Derivative FamilyPotential/Observed ApplicationRelevant Polymerization/Synthesis TechniqueResulting Material/Polymer Properties
This compound Monomer for polyesters and polyamidesCondensation PolymerizationIncorporation of phenoxyacetic acid moiety, potential for tailored thermal and solubility properties.
Phenoxyacetic acids (e.g., 2-MPA, MCPA)Template for Molecularly Imprinted Polymers (MIPs)Molecular ImprintingSelective recognition of phenoxyacetic herbicides. mdpi.com
Lignin-derived phenoxyacetic acid derivative (2-(2-methoxy-4-vinylphenoxy)acetic acid)Functional monomer for thermoplastics and thermosetsRadical PolymerizationProduction of bio-based polymers. nih.gov

While direct research is limited, the chemical functionalities of this compound present a foundation for its future exploration in the design and synthesis of advanced materials and functional polymers.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Hydroxy-2-methylphenoxyacetic acid, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis of structurally related phenoxyacetic acids typically involves oxidation or substitution reactions. For example, oxidation of precursors using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions can yield hydroxylated derivatives . Substitution reactions may require nucleophiles (e.g., amines or thiols) in the presence of a base to modify the phenyl ring. Optimizing reaction temperature (e.g., 60–80°C for oxidation) and stoichiometric ratios (e.g., 1:1.2 substrate-to-oxidizer) can enhance yields. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by identifying proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy groups at δ 3.8–4.0 ppm) and carbon backbone .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% recommended for biological assays).
  • Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (e.g., [M+H]⁺ at m/z 196.07) and fragmentation patterns .
  • X-ray Diffraction : Single-crystal X-ray diffraction resolves stereochemistry and bond angles, as demonstrated for analogous compounds like 4-Hydroxymethyl-2-methoxyphenylacetic acid .

Q. How should this compound be stored to maintain stability, and what are its incompatible reagents?

  • Methodological Answer : Store the compound in a desiccator at 2–8°C under inert gas (N₂ or Ar) to prevent moisture absorption and oxidative degradation . Avoid exposure to strong acids/bases (e.g., HCl, NaOH) and oxidizing agents (e.g., H₂O₂, KMnO₄), which may induce hazardous reactions such as decarboxylation or ring substitution . Use glass or PTFE containers instead of reactive metals (e.g., aluminum).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions often arise from variability in assay conditions or impurity profiles. To address this:

  • Standardize Bioassays : Use consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and controls (e.g., dexamethasone for cytokine inhibition).
  • Purity Validation : Re-evaluate compound purity via HPLC and NMR before biological testing .
  • Dose-Response Analysis : Perform EC₅₀/IC₅₀ assays across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare data across studies, accounting for variables like solvent (DMSO vs. ethanol) .

Q. What strategies optimize the compound's solubility for in vivo studies without altering its bioactivity?

  • Methodological Answer :

  • Co-Solvent Systems : Use biocompatible solvents like PEG-400 or cyclodextrin derivatives (e.g., hydroxypropyl-β-cyclodextrin) at ≤10% v/v to enhance aqueous solubility .
  • Prodrug Derivatization : Temporarily esterify the carboxylic acid group (e.g., methyl or ethyl ester) to improve membrane permeability, with enzymatic cleavage in vivo restoring activity .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (size: 100–200 nm) to enhance bioavailability and targeted delivery .

Q. What experimental designs are recommended to assess the compound's interaction with specific enzymes or receptors?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme/receptor on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations (1–100 µM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) in buffered solutions (pH 7.4) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses with crystal structures (e.g., COX-2 for anti-inflammatory studies) and validate via site-directed mutagenesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.